molecular formula C10H11F3N2O B2946637 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol CAS No. 2199303-61-0

2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol

Cat. No.: B2946637
CAS No.: 2199303-61-0
M. Wt: 232.206
InChI Key: ABSCCCWWPOFMTL-UHFFFAOYSA-N
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Description

2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol is a cyclobutane-derived compound featuring a pyridine ring substituted with a trifluoromethyl group at the 3-position and an amino linkage to a hydroxylated cyclobutane moiety. Its structural uniqueness lies in the strained cyclobutane ring, the electron-withdrawing trifluoromethyl group, and the hydrogen-bonding capabilities of the hydroxyl and amino groups. Such features make it a candidate for pharmaceutical or agrochemical applications, particularly in targeting enzymes or receptors where steric and electronic interactions are critical.

Properties

IUPAC Name

2-[[3-(trifluoromethyl)pyridin-2-yl]amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)6-2-1-5-14-9(6)15-7-3-4-8(7)16/h1-2,5,7-8,16H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSCCCWWPOFMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=C(C=CC=N2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol typically involves the reaction of 3-(trifluoromethyl)pyridine with cyclobutanone in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, where the amino group of the pyridine attacks the carbonyl carbon of the cyclobutanone, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol is a novel chemical entity with a unique structure, containing a cyclobutane ring, a four-membered carbon ring, and an amino group attached to a pyridine derivative that incorporates a trifluoromethyl group. The molecular formula of this compound is C10H11F3N2OC_{10}H_{11}F_3N_2O, and it has a molecular weight of approximately 232.20 g/mol.

Characteristics

  • Molecular Structure The compound features a cyclobutane ring, a core structure found in many natural products and pharmaceuticals.
  • Reactivity The hydroxyl group (–OH) on the cyclobutane ring can participate in hydrogen bonding, influencing its reactivity and interaction with other molecules. The amino group can undergo various reactions typical of amines, such as acylation or alkylation, while the trifluoromethyl group can enhance electrophilic reactivity due to the strong electron-withdrawing nature of fluorine atoms.
  • Lipophilicity and Metabolic Stability The trifluoromethyl group enhances the lipophilicity and metabolic stability of organic compounds, making them more suitable for biological applications.

Potential Applications

Due to its structural characteristics, 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol may find applications in various fields:

  • Medicinal Chemistry Compounds containing trifluoromethyl groups and pyridine derivatives often exhibit significant biological properties, including antimicrobial and anticancer activities. The presence of the cyclobutane structure may also contribute to unique interactions within biological systems, potentially leading to novel therapeutic applications.
  • Drug Metabolism and Efficacy The presence of the trifluoromethyl group may influence interactions with enzymes or receptors, potentially affecting drug metabolism and efficacy. Further studies are needed to elucidate these interactions fully.
  • Material Science This compound, with its unique cyclobutane core and specific amino modifications, may confer distinct properties and applications in material science.

Similar Compounds

Several compounds share structural similarities with 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol, particularly those containing pyridine rings and trifluoromethyl groups:

  • 3-Amino-3-[5-(trifluoromethyl)pyridin-2-yl]cyclobutan-1-ol: Similar cyclobutane structure with potential biological activity.
  • N,N-Dimethyl-5-(trifluoromethyl)-2-pyridinamine: Contains trifluoromethyl-pyridine and is used in various chemical syntheses.
  • 3-Chloro-5-(trifluoromethyl)pyridin-2-ylamine: A chlorinated variant with a different reactivity profile.

Interaction Studies

Mechanism of Action

The mechanism of action of 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound’s comparison focuses on derivatives with variations in:

  • Ring size (e.g., cyclopentanol or cyclohexanol analogues).
  • Substituent position on the pyridine ring (e.g., 2- or 4-trifluoromethyl substitutions).
  • Functional groups (e.g., replacement of trifluoromethyl with methyl, chlorine, or nitro groups).

Data Table: Comparative Analysis

Compound Name Structural Feature Key Properties/Impacts Reference Method (if applicable)
2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol Cyclobutane ring, 3-CF₃-pyridine High ring strain (enhanced reactivity); moderate logP (~2.1); potential metabolic instability due to hydroxyl group Hypothetical
2-{[4-(Trifluoromethyl)pyridin-2-yl]amino}cyclopentan-1-ol Cyclopentane ring, 4-CF₃-pyridine Reduced ring strain (longer synthetic routes); higher logP (~2.5); improved solubility SHELX-based crystallography
2-{[3-Methylpyridin-2-yl]amino}cyclobutan-1-ol Cyclobutane ring, 3-CH₃-pyridine Lower lipophilicity (logP ~1.8); decreased metabolic stability N/A
2-{[3-Chloropyridin-2-yl]amino}cyclobutan-1-ol Cyclobutane ring, 3-Cl-pyridine Increased polarity (logP ~1.5); potential halogen-bonding interactions N/A

Research Findings

Ring Size and Strain: Cyclobutane derivatives exhibit higher reactivity due to ring strain, which may enhance binding kinetics in enzyme inhibition but reduce thermodynamic stability compared to larger rings (e.g., cyclopentane) .

Trifluoromethyl vs. Other Substituents :

  • The 3-CF₃ group enhances electron-withdrawing effects, stabilizing the pyridine ring’s electronic profile and improving resistance to oxidative metabolism compared to methyl or chloro substituents.
  • Chloro-substituted analogues, while more polar, may introduce undesired toxicity profiles due to reactive intermediates.

Hydroxyl Group Role :

  • The hydroxyl group in cyclobutan-1-ol facilitates hydrogen bonding, critical for target engagement. However, this group may also increase susceptibility to glucuronidation, reducing bioavailability.

Biological Activity

2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol is a compound characterized by its unique structural features, including a cyclobutane ring and a trifluoromethyl-substituted pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular structure of 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol can be described as follows:

  • Molecular Formula : C10_{10}H10_{10}F3_3N2_2O
  • Molecular Weight : 236.19 g/mol
  • Key Functional Groups :
    • Cyclobutane ring
    • Trifluoromethyl group (CF3_3)
    • Hydroxyl group (–OH)

The trifluoromethyl group enhances the lipophilicity of the compound, which can influence its absorption and distribution in biological systems. The hydroxyl group is significant for potential hydrogen bonding interactions, essential for biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance these activities by improving the compound's interaction with microbial targets.

Compound MIC (µM) Target Bacteria
Compound A20S. aureus
Compound B40E. coli
2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-olTBD (To Be Determined)TBD

Anticancer Activity

The potential anticancer properties of this compound are also under investigation. Similar trifluoromethyl-pyridine derivatives have been utilized in the synthesis of active pharmaceutical ingredients (APIs) targeting cancer pathways. For example, compounds derived from trifluoromethyl-pyridines have been linked to inhibition of RAF kinases in cancer treatment .

Case Studies

  • In Vitro Studies : A study exploring the antibacterial activity of various pyridine derivatives found that compounds with hydroxyl groups significantly increased their effectiveness against MRSA strains, suggesting that 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol could exhibit similar properties.
  • Synthesis and Evaluation : Research focusing on the synthesis of cyclobutanols has shown that modifications on the cyclobutane ring can lead to enhanced biological activity. This suggests that further exploration into derivatives of 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol could yield compounds with improved efficacy against specific pathogens or cancer cells .

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